5-phenyl-1H-azepin-2(3H)-one
Overview
Description
5-Phenyl-1H-azepin-2(3H)-one is an organic compound belonging to the azepinone family, which is composed of a five-membered ring with a nitrogen atom and an oxygen atom in the ring. It is a colorless solid that has a variety of applications in the fields of chemical synthesis, scientific research, and drug development. This compound has been studied extensively due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
Scientific Research Applications
Synthesis and Chemical Properties :
- A study reported the preparation of 5-substituted-3H-azepine-2-ones, including 5-phenyl-1H-azepin-2(3H)-one, through the photolysis of phenyl azides. This process involves photo-induced ring expansions, demonstrating a method for synthesizing this compound (Lamara & Smalley, 1991).
- Another research presented a new strategy for constructing 1H-azepin-2(3H)-one rings using tertiary enamide synthons. This method shows the versatility of the compound in organic synthesis (Zhu, Zhao, & Wang, 2015).
Potential Applications in Medicinal Chemistry :
- The compound has been used in the synthesis of various azepine derivatives, which were assessed for their antimicrobial activities. Some of these derivatives showed moderate activity, indicating the potential medicinal applications of 5-phenyl-1H-azepin-2(3H)-one and its derivatives (Patolia, Kanpariya, Dobaria, & Purohit, 2010).
Chemical Reactions and Interactions :
- Research on the photolysis and thermolysis of phenyl azide in acetic acid led to the production of 1H-azepin-2(3H)-one. This study provides insight into the chemical behavior of 5-phenyl-1H-azepin-2(3H)-one under different conditions (Takeuchi & Koyama, 1981).
Chemical Reactions and Mechanisms :
- Another study explored the reaction mechanisms involved in the photolysis of phenyl azide, leading to the formation of 3H-azepines, which are structurally related to 5-phenyl-1H-azepin-2(3H)-one. This research contributes to understanding the chemical pathways and potential applications of the compound (Doering & Odum, 1966).
properties
IUPAC Name |
5-phenyl-1,3-dihydroazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVYAUAMQHQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=CNC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721989 | |
Record name | 5-Phenyl-1,3-dihydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41789-70-2 | |
Record name | 5-Phenyl-1,3-dihydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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